7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with the molecular formula C18H14O3. It is known for its unique structure, which includes a fused benzofuran and chromene ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methyl groups or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
- 7,10-dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
- 6-ethyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one .
Uniqueness
What sets 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one apart from similar compounds is its specific substitution pattern and the resulting chemical and biological properties. Its unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H14O3 |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
7,9,10-trimethyl-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C18H14O3/c1-9-11(3)20-16-10(2)17-15(8-14(9)16)12-6-4-5-7-13(12)18(19)21-17/h4-8H,1-3H3 |
InChI Key |
BSLUPSSLVHTBRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C4=CC=CC=C4C(=O)O3)C)C |
Origin of Product |
United States |
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